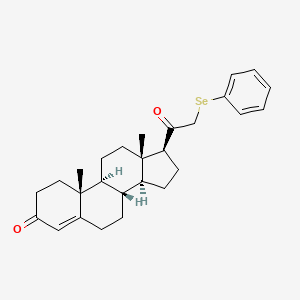

21-(Phenylseleno)progesterone

Beschreibung

Overview of Organoselenium Chemistry in Synthetic and Biological Contexts

Organoselenium chemistry has emerged as a significant and dynamic field in chemical science, providing essential tools for both synthetic and medicinal applications. doi.orgrsc.org Initially, research in this area was heavily focused on the antioxidant properties of organoselenium compounds. tandfonline.comnih.gov This interest was spurred by the discovery of selenocysteine, a selenium-containing amino acid, within the active sites of crucial mammalian enzymes like glutathione (B108866) peroxidase, thioredoxin reductase, and iodothyronine deiodinase, which are vital for modulating redox activities and protecting cells from oxidative damage. sci-hub.sersc.org

In recent decades, the scope of organoselenium chemistry has expanded dramatically beyond antioxidants. tandfonline.comnih.gov Synthetic chemists have developed methods to incorporate selenium into a wide array of organic molecules, including cyclic and acyclic structures, often under mild reaction conditions. rsc.org This has led to the discovery of organoselenium compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. doi.orgtandfonline.comnih.gov The pro-oxidant capabilities of some selenium compounds are now being harnessed, as they can induce oxidative stress selectively in cancer cells, leading to apoptosis. rsc.org This dual antioxidant/pro-oxidant nature provides a foundation for their potential application in both cancer prevention and treatment. ppm.edu.pl

The Progesterone (B1679170) Scaffold as a Foundation for Chemical Modification

The progesterone skeleton is a well-established and versatile scaffold for chemical modification in drug discovery. biomedres.usbiomedres.us As a natural hormone, progesterone interacts with the progesterone receptor (PR), playing a critical role in the female reproductive system and other physiological processes. tandfonline.com The structure of progesterone has been systematically altered to create a vast library of synthetic progestins and antiprogestins with modified potency, selectivity, and pharmacokinetic properties. biomedres.ustandfonline.com

Key positions on the progesterone molecule, such as C-17 and C-21, have been identified as amenable to substitution, leading to significant changes in biological activity. tandfonline.comnih.gov For instance, the introduction of a hydroxyl group at the C-17α position diminishes progestational activity, whereas acetylation at this position enhances it. tandfonline.com The development of halogenated derivatives, such as haloprogesterone, further illustrates the adaptability of the progesterone scaffold for creating new therapeutic agents. wikipedia.org This extensive history of modification makes the progesterone framework an ideal starting point for incorporating novel functional groups, such as the phenylseleno moiety, to explore new chemical space and biological functions. biomedres.usbiomedres.us

Rationale for Investigating Steroidal Phenylseleno Derivatives

The investigation of steroidal phenylseleno derivatives, particularly 21-(Phenylseleno)progesterone, is driven by the goal of creating novel molecules with specific biological activities, primarily for probing steroid hormone receptor binding sites and developing potential therapeutic agents. nih.govsci-hub.se The attachment of a selenium-containing group to a steroid is hypothesized to enhance the biological properties of both constituent parts. sci-hub.se

Specifically, the synthesis of phenylselenium-substituted progesterones was undertaken to explore how such a bulky substituent affects receptor binding affinity. nih.govdatapdf.com Research has shown that 21-(Phenylseleno)progesterone retains a moderate affinity for the progestin receptor. datapdf.comnih.gov In contrast, its isomer, 17α-(phenylseleno)progesterone, exhibits virtually no binding. datapdf.comnih.gov

Crystal structure analysis of these two derivatives revealed that the difference in receptor affinity is due to the orientation of the 17β-acetyl side chain and the steric hindrance imposed by the phenylseleno group. datapdf.comnih.gov In 21-(Phenylseleno)progesterone, the side chain orientation still permits potential hydrogen bonding with the receptor, and the substituent at C-21 presents only limited steric hindrance. nih.gov This is not the case for the 17α-substituted isomer, where the bulky group prevents the necessary orientation for receptor interaction. nih.gov These findings provide valuable conformational data for mapping the progestin binding site and demonstrate the potential of using selenium-substituted steroids as chemical probes and as a basis for designing new receptor modulators. nih.govxml-journal.net

Research Findings on 21-(Phenylseleno)progesterone

The synthesis and biochemical evaluation of 21-(Phenylseleno)progesterone have provided key insights into its properties and potential applications.

Synthesis

The synthesis of 21-(Phenylseleno)progesterone has been described in the literature. nih.gov One common method involves the reaction of a 21-haloprogesterone, such as 21-bromoprogesterone, with a selenium-based nucleophile like sodium benzeneselenolate. sci-hub.senih.gov This nucleophilic substitution reaction effectively replaces the halogen at the C-21 position with the phenylseleno group.

Biochemical and Structural Data

Biochemical screening and structural analysis have been central to understanding the characteristics of 21-(Phenylseleno)progesterone.

| Property | Finding | Source |

| Receptor Binding | Exhibits moderate binding affinity for the progestin receptor. | datapdf.comnih.gov |

| Crystal Structure | The crystal structure has been determined and refined. | datapdf.comnih.gov |

| Conformation | The C16-C17-C20-O20 torsion angle is -31°. | datapdf.comnih.gov |

| Binding Site Interaction | The orientation of the 17β-acetyl side chain is directed in a way that can still accommodate hydrogen bonding with the receptor binding site. | nih.gov |

| Steric Hindrance | The phenylseleno group at the C-21 position creates limited steric hindrance to receptor binding. | nih.gov |

The data clearly distinguishes 21-(Phenylseleno)progesterone from its 17α-substituted isomer, providing a structural basis for its retained biological activity. nih.gov

Eigenschaften

CAS-Nummer |

74136-99-5 |

|---|---|

Molekularformel |

C27H34O2Se |

Molekulargewicht |

469.5 g/mol |

IUPAC-Name |

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2-phenylselanylacetyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H34O2Se/c1-26-14-12-19(28)16-18(26)8-9-21-22-10-11-24(27(22,2)15-13-23(21)26)25(29)17-30-20-6-4-3-5-7-20/h3-7,16,21-24H,8-15,17H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1 |

InChI-Schlüssel |

PGPLULVIABTRIF-YNHSGCSHSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)C[Se]C4=CC=CC=C4)CCC5=CC(=O)CCC35C |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C[Se]C4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C |

Kanonische SMILES |

CC12CCC3C(C1CCC2C(=O)C[Se]C4=CC=CC=C4)CCC5=CC(=O)CCC35C |

Synonyme |

21-(phenylseleno)progesterone |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 21 Phenylseleno Progesterone and Analogous Steroidal Selenides

Direct Functionalization Approaches at C-21 Position

Direct methods focus on introducing the phenylseleno moiety at the C-21 position of the progesterone (B1679170) molecule. This carbon, being alpha to the C-20 carbonyl group, possesses enhanced reactivity that can be exploited for targeted functionalization.

Nucleophilic Substitution Reactions Involving Progesterone Enolates

One of the most effective strategies for forming a carbon-selenium bond at the α-position of a ketone is through the reaction of an enolate nucleophile with an electrophilic selenium reagent. windows.net In the context of progesterone, this involves the generation of an enolate by deprotonation of the C-21 methyl group, followed by quenching with a phenylselenium electrophile.

The process begins with the treatment of progesterone with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice for this purpose as it can quantitatively convert the ketone into its corresponding enolate. youtube.com The deprotonation occurs at the C-21 position, which is one of the two enolizable sites on the progesterone molecule (the other being C-4). The resulting enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

This nucleophilic enolate readily attacks an electrophilic selenium species, such as phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr). The reaction proceeds via a standard SN2 mechanism, where the enolate's α-carbon attacks the selenium atom, displacing the halide and forming the C-Se bond to yield 21-(Phenylseleno)progesterone. windows.net The general scheme for this transformation is as follows:

Enolate Formation: Progesterone is treated with a strong base (e.g., LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to ensure kinetic control and minimize side reactions.

Selenenylation: The pre-formed enolate solution is then treated with an electrophilic selenium reagent (e.g., PhSeCl) to afford the desired α-phenylseleno ketone.

This methodology is a powerful tool for the direct and efficient synthesis of α-seleno carbonyl compounds, including steroidal derivatives. windows.net

Radical-Mediated Phenylselenation Pathways

An alternative to ionic pathways involves free-radical reactions. Phenylselenyl radicals (PhSe•) can be generated from precursors like diphenyl diselenide ((PhSe)₂) through homolytic cleavage of the Se-Se bond, typically initiated by heat or ultraviolet/visible light irradiation. nih.govresearchgate.net

While the radical addition of diselenides to simple alkenes is an inefficient process, these radicals can be trapped by other carbon-centered radicals. nih.gov In a potential pathway involving progesterone, a radical could be generated at the C-21 position. This might be achieved through hydrogen abstraction from the C-21 methyl group by a potent radical initiator. The resulting carbon-centered radical could then be trapped by diphenyl diselenide to form the C-Se bond.

However, controlling the regioselectivity of hydrogen abstraction in a complex molecule like progesterone can be challenging, and such methods are generally less common for the specific synthesis of 21-(Phenylseleno)progesterone compared to the more predictable enolate-based nucleophilic substitution. Radical reactions using selenium precursors are versatile but often applied in different contexts, such as group transfer reactions or cyclizations. researchgate.net

Indirect Synthetic Routes and Precursor Derivatization

Indirect methods involve the synthesis of selenosteroids from steroidal precursors that have been pre-functionalized at or near the desired position. These multi-step sequences can offer excellent control over regio- and stereochemistry.

Transformation of Steroidal Epoxides with Selenolate Species

The ring-opening of steroidal epoxides with selenium nucleophiles is a well-established and highly stereoselective method for preparing β-hydroxy selenides. nih.govmdpi.com This reaction proceeds via an SN2 mechanism, where the nucleophilic selenium species attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. chemistrysteps.com

The selenium nucleophile is typically a selenolate, which can be generated in several ways. Common methods include the reduction of diphenyl diselenide with agents like sodium borohydride (B1222165) (NaBH₄) or the use of pre-formed organometallic reagents such as phenylselenylzinc chloride (PhSeZnCl). nih.gov The reaction of in-situ prepared PhSeZnCl with steroid derivatives containing an epoxide has been shown to be both regio- and stereoselective. nih.gov

The regioselectivity of the attack is governed by steric factors; the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. The stereochemical outcome is a trans-diaxial opening, where the incoming nucleophile and the resulting hydroxyl group adopt an anti-periplanar arrangement. This predictable stereocontrol makes epoxide ring-opening a valuable strategy for synthesizing structurally defined selenosteroids.

| Steroidal Epoxide | Selenium Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5α,6α-Epoxycholestane | PhSeZnCl | THF, reflux, 3h | 5α-Hydroxy-6β-(phenylseleno)cholestane | 60% | nih.gov |

| 1α,2α-Epoxy-5α-androstan-17β-ol | PhSeZnCl | THF, reflux | 1β-(Phenylseleno)-2α,17β-dihydroxy-5α-androstane | 75% | nih.gov |

| 5β,6β-Epoxycholestane | PhSeZnCl | THF, reflux, 3h | 5β-Hydroxy-6α-(phenylseleno)cholestane | 60% | nih.gov |

Reactions of Steroidal Hydrazones with Phenylselenium Halides

Steroidal hydrazones, derived from the condensation of steroidal ketones with hydrazine (B178648) or its derivatives, are versatile intermediates in organic synthesis. nih.govorganic-chemistry.org One of their key applications is in the Shapiro reaction, which converts a ketone into an alkene via a vinyllithium (B1195746) intermediate. This intermediate can be trapped with various electrophiles, including selenium-based ones.

For instance, the tosylhydrazone of a steroidal ketone can be treated with a strong base like butyllithium (B86547) to generate a vinyldianion, which upon elimination of nitrogen gas forms a vinyllithium species. Quenching this powerful nucleophile with an electrophilic reagent such as phenylselenyl chloride would result in the formation of a vinyl selenide (B1212193). This approach would introduce the phenylseleno group at the carbon atom of the original carbonyl, providing access to unsaturated selenosteroids. While this method is highly effective for converting ketones to vinyl selenides, it is an indirect route that modifies the original carbonyl functionality of the steroid.

Stereoselective Synthesis of Selenosteroids

Achieving stereocontrol is a critical aspect of synthesizing complex molecules like steroids. The inherent three-dimensional structure of the steroid nucleus often directs the stereochemical outcome of reactions.

In the case of nucleophilic substitution at the C-21 position via an enolate, the stereochemistry is typically controlled by the direction of approach of the electrophile to the planar enolate. The bulky steroid skeleton can shield one face of the enolate, leading to a preferential attack from the less hindered face.

For indirect methods like the ring-opening of epoxides, the stereoselectivity is exceptionally high and predictable. The reaction follows a strict SN2 pathway, resulting in an inversion of configuration at the carbon atom being attacked. This leads to a trans-diaxial arrangement of the newly introduced phenylseleno group and the hydroxyl group, as dictated by the Fürst-Plattner rule for the cleavage of epoxides in cyclohexane-like systems. nih.gov

Furthermore, advances in organoselenium chemistry have led to the development of chiral selenium electrophiles. cardiff.ac.uk These reagents can be used to achieve enantioselective or diastereoselective selenenylations on prochiral substrates, offering another layer of stereocontrol in the synthesis of complex chiral molecules, including potentially novel selenosteroids. cardiff.ac.uk

Advancements in Catalytic Phenylselenation Methods

Traditional methods for the synthesis of 21-(phenylseleno)progesterone often rely on the nucleophilic substitution of a suitable leaving group at the C21 position, such as a halide or a sulfonate ester, with a phenylselenide anion. This typically involves the prior preparation of a 21-functionalized progesterone derivative. For instance, 21-hydroxyprogesterone can be converted to a more reactive intermediate like 21-iodoprogesterone or 21-mesyloxyprogesterone, which then undergoes substitution with sodium or lithium phenylselenide.

Recent advancements, however, have sought to streamline this process through the development of catalytic methods that offer greater efficiency and atom economy. While direct catalytic C-H selenation at the C21 position of progesterone remains a significant challenge due to the lower reactivity of the methyl group, transition-metal-catalyzed approaches for the functionalization of steroids are a burgeoning field of research. nih.govresearchgate.net

One promising avenue involves the transition-metal-catalyzed cross-coupling of a C21-functionalized progesterone with a selenium-containing reagent. For example, a palladium or copper catalyst could facilitate the coupling of 21-iodoprogesterone with diphenyl diselenide or a related selenium source. These catalytic systems often operate under milder conditions and with lower catalyst loadings compared to stoichiometric methods.

Another area of advancement is the development of catalytic methods for the generation of the active selenium nucleophile. Instead of pre-forming the often air-sensitive phenylselenide anion, catalytic amounts of a reducing agent can be used in situ to cleave diphenyl diselenide in the presence of the steroidal substrate.

The exploration of directing groups to achieve site-selective C-H functionalization on the steroid nucleus is also a key area of research. youtube.com While not yet specifically reported for the C21 position of progesterone, this strategy holds potential for future catalytic syntheses of 21-(phenylseleno)progesterone, bypassing the need for pre-functionalization.

Table 1: Comparison of Catalytic Phenylselenation Approaches for Steroidal Ketones

| Catalytic Approach | Catalyst System (Example) | Substrate Scope | Key Advantages | Challenges |

| Cross-Coupling | Pd(OAc)₂ / Xantphos | Aryl/vinyl halides/triflates | Good functional group tolerance, well-established | Requires pre-functionalized substrate |

| In situ Nucleophile Generation | CuI / Reductant | Alkyl halides | Avoids handling of sensitive nucleophiles | Substrate-dependent reactivity |

| Directed C-H Selenation | Rh₂(esp)₂ | Substrates with directing groups | High site-selectivity, atom economical | Requires installation and removal of directing group, limited to specific positions |

This table presents a conceptual overview of catalytic methods applicable to steroid functionalization, with specific examples being illustrative of the general approach.

Green Chemistry Approaches in Selenosteroid Synthesis

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like selenosteroids, aiming to reduce environmental impact and improve safety. nih.govresearchgate.net These approaches focus on the use of less hazardous reagents, alternative energy sources, and solvent-free or environmentally benign solvent systems.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. nih.govmdpi.com In the context of 21-(phenylseleno)progesterone synthesis, a microwave-assisted nucleophilic substitution of a 21-haloprogesterone with a phenylselenide source could be highly advantageous. The rapid and efficient heating provided by microwaves can accelerate the reaction, potentially minimizing side reactions and allowing for the use of less reactive leaving groups. nih.gov

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent, or "neat," is a cornerstone of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards. rsc.orgdntb.gov.ua A solvent-free synthesis of 21-(phenylseleno)progesterone could involve the direct reaction of a solid 21-functionalized progesterone with a selenium reagent, either by grinding the reactants together (mechanochemistry) or by heating the mixture. rsc.orgdntb.gov.ua Such solvent-free conditions can sometimes lead to different reactivity and selectivity compared to solution-phase reactions. cmu.edu

Use of Greener Solvents:

When a solvent is necessary, the choice of a green solvent is crucial. For the synthesis of selenosteroids, replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water, ethanol, or ionic liquids is a key consideration. While the solubility of steroidal substrates can be a challenge in highly polar solvents like water, the use of phase-transfer catalysts or surfactant-mediated catalysis can overcome these limitations.

Atom-Economical Reagents:

Green chemistry also emphasizes the use of reagents that are incorporated to the greatest extent possible into the final product. The development of new selenium-transfer agents that are more atom-economical than traditional reagents is an active area of research. For example, metal-free methods for the synthesis of selenoesters directly from carboxylic acids using bifunctional selenoureas have been reported, showcasing a move towards more sustainable selenium sources. chemrxiv.orgrsc.org

Table 2: Green Chemistry Strategies in Selenosteroid Synthesis

| Green Chemistry Approach | Technique/Reagent | Potential Application to 21-(Phenylseleno)progesterone Synthesis | Key Benefits |

| Alternative Energy Source | Microwave Irradiation | Nucleophilic substitution of 21-haloprogesterone | Reduced reaction time, improved yields, energy efficiency |

| Solvent-Free Conditions | Mechanochemistry (Grinding) | Reaction of solid 21-functionalized progesterone with a selenium reagent | Elimination of solvent waste, potential for enhanced reactivity |

| Greener Solvents | Ethanol, Water (with phase-transfer catalyst) | As a reaction medium for the substitution reaction | Reduced environmental impact and toxicity |

| Atom-Economical Reagents | Bifunctional Selenoureas | As a source of selenium in a catalytic cycle | Minimized waste, improved atom economy |

By integrating these advanced catalytic and green chemistry approaches, the synthesis of 21-(phenylseleno)progesterone and analogous steroidal selenides can be achieved with greater efficiency, selectivity, and environmental responsibility, paving the way for further exploration of their potential applications.

Chemical Reactivity and Transformation Mechanisms of 21 Phenylseleno Progesterone

Mechanistic Understanding of Selenoxide Elimination

The conversion of α-phenylseleno ketones to their corresponding α,β-unsaturated derivatives via selenoxide elimination is a cornerstone of organoselenium chemistry. wikipedia.orgnih.govrsc.org This process involves the oxidation of the selenide (B1212193) to a selenoxide, which then undergoes a syn-elimination to form a double bond. wikipedia.orgwikipedia.orgslideshare.net For 21-(phenylseleno)progesterone, this reaction provides a direct route to 20,21-dehydroprogesterone, a potentially valuable synthetic intermediate.

Selenenylation: Progesterone (B1679170) is first converted to 21-(phenylseleno)progesterone. This is typically achieved by generating the enolate of progesterone and trapping it with an electrophilic selenium reagent like phenylselenyl chloride (PhSeCl) or diphenyl diselenide (PhSeSePh). wikipedia.orgwikiwand.comresearchgate.net

Oxidation: The resulting 21-(phenylseleno)progesterone is then oxidized to the corresponding selenoxide. Common oxidants for this step include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or ozone (O₃). rsc.orgwikiwand.com

Elimination: The selenoxide intermediate spontaneously undergoes an intramolecular syn-elimination, even at low temperatures (-50 to 40 °C), to yield the α,β-unsaturated ketone and benzeneselenenic acid (PhSeOH) as a byproduct. wikipedia.orgnih.govacs.org

The mechanism is a concerted, pericyclic process that proceeds through a five-membered cyclic transition state. wikipedia.orgslideshare.net This intramolecular elimination (Ei mechanism) ensures a high degree of predictability. wikipedia.orgnih.gov

Regioselectivity and Stereospecificity of Eliminations

The selenoxide elimination is known for its high regioselectivity and stereospecificity. mdpi.combohrium.com

Regioselectivity: In the case of 21-(phenylseleno)progesterone, the elimination is highly regioselective, leading to the formation of a double bond between C-20 and C-21. This is because the phenylseleno group is specifically located at the C-21 position, and the elimination favors the formation of a conjugated system with the C-20 carbonyl group. wikipedia.org When multiple β-hydrogens are available, the formation of the more substituted or conjugated double bond is generally favored. wikipedia.org

Stereospecificity: The elimination proceeds via a syn-coplanar arrangement of the β-hydrogen and the selenoxide group. wikipedia.orgslideshare.net This means that for the elimination to occur, the C-H and C-Se bonds must be oriented on the same side of the C-C bond in a planar conformation. While this has significant implications for cyclic systems, for an acyclic side chain like that in 21-(phenylseleno)progesterone, the molecule can readily adopt the necessary conformation for elimination. The reaction is often highly selective for the formation of the trans or (E)-alkene due to reduced steric strain in the transition state. wikipedia.org

Factors Influencing Reaction Kinetics and Product Distribution

Several factors can influence the rate and outcome of the selenoxide elimination of 21-(phenylseleno)progesterone.

Oxidizing Agent: The choice of oxidant can be critical. While hydrogen peroxide is common, it can sometimes lead to over-oxidation, such as an undesired Baeyer-Villiger reaction of the product ketone. wikiwand.com For sensitive substrates, m-CPBA is often preferred as it can oxidize the selenide at temperatures below which elimination occurs, allowing for the oxidant to be consumed before the elimination step begins. wikiwand.com Ozone is another alternative, particularly when byproducts need to be minimized. wikiwand.com

Reaction Temperature: Selenoxide eliminations are notably rapid, often occurring at or below room temperature. wikipedia.orgnih.gov This is a significant advantage over analogous sulfoxide (B87167) eliminations, which typically require higher temperatures. wikipedia.orgslideshare.net The low temperature minimizes the potential for side reactions.

Solvent: The choice of solvent can influence reaction rates, although the effect is often not dramatic. acs.org Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane, and chloroform.

Acid/Base Conditions: The presence of acid can catalyze the epimerization at both the carbon and selenium centers, which can affect the stereochemical outcome. wikipedia.org Acid can also promote side reactions like the seleno-Pummerer reaction, which can lead to the formation of α-dicarbonyl compounds. wikipedia.org Performing the reaction under buffered or basic conditions can suppress these side reactions. wikipedia.org

Table 1: Comparison of Oxidizing Agents for Selenoxide Elimination

| Oxidant | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | THF, room temperature | Inexpensive, common | Can cause over-oxidation (e.g., Baeyer-Villiger) wikiwand.com |

| m-CPBA | CH₂Cl₂, low temp then warm | Good for sensitive substrates, avoids over-oxidation | Requires buffering to prevent acid-catalyzed side reactions wikiwand.com |

| Ozone (O₃) | CH₂Cl₂, -78 °C | Clean reaction, only O₂ as byproduct | Requires specialized equipment |

Oxidative Transformations Involving the Phenylseleno Moiety

Beyond elimination, the phenylseleno group in 21-(phenylseleno)progesterone can participate in other oxidative transformations, either as a handle for directing oxidation or as part of a catalytic cycle.

Role as Oxygen Transfer Agent in Steroid Functionalization

Organoselenium compounds can act as catalysts for oxidation reactions, often in the presence of a stoichiometric oxidant like hydrogen peroxide. numberanalytics.comresearchgate.netdntb.gov.ua In such a system, a selenium(IV) or selenium(VI) species is generated in situ and acts as the active oxidant. numberanalytics.com While 21-(phenylseleno)progesterone itself is not typically used as a catalyst, the principles of selenium-catalyzed oxidation are relevant to its potential reactivity. For instance, selenium dioxide (SeO₂), a simple selenium(IV) compound, is a well-known reagent for the oxidation of steroids. researchgate.netacs.orgacs.org It can effect various transformations, including allylic hydroxylation and the introduction of carbonyl groups. mdpi.com

The phenylseleno group in 21-(phenylseleno)progesterone could potentially direct the oxidation to nearby positions on the steroid nucleus, although this is less common than its role in elimination reactions. More established methods for remote functionalization of steroids often rely on other directing groups or catalyst systems. nih.gov

Investigation of Selenium-Catalyzed Oxidation Processes

Selenium compounds are effective catalysts for a range of oxidative processes, including epoxidation and Baeyer-Villiger oxidations, using hydrogen peroxide as a "green" co-oxidant. numberanalytics.commdpi.com The catalytic cycle generally involves the oxidation of a Se(II) species (a selenide) to a Se(IV) or Se(VI) species, which then oxidizes the substrate and is reduced back to the Se(II) state. numberanalytics.com

For example, selenium dioxide has been used in the hydrogen peroxide-catalyzed oxidation of steroidal 4-en-3-ones. acs.orgacs.org This highlights the ability of selenium compounds to mediate oxidations in complex steroidal systems. Phenylseleno groups are known to be important in compounds that mimic the action of the antioxidant enzyme glutathione (B108866) peroxidase. nih.govrsc.org

Rearrangement Reactions of 21-(Phenylseleno)progesterone

While selenoxide elimination is the most prominent reaction of α-phenylseleno ketones, rearrangement reactions are also possible under certain conditions. The seleno-Pummerer reaction is a notable example, which can occur as a side reaction during selenoxide eliminations, particularly in the presence of acid. wikipedia.org This reaction involves the formation of an electrophilic selenium species that can be trapped by a nucleophile, leading to the formation of an α-dicarbonyl compound after hydrolysis.

Research into the rearrangement of α-phenylseleno ketones has also explored other pathways, though they are less common than elimination. nii.ac.jp For 21-(phenylseleno)progesterone, any rearrangement would likely compete with the highly facile selenoxide elimination.

Structural Analysis and Conformational Studies of 21 Phenylseleno Progesterone

Torsion Angle Analysis and Steric Environment of the Phenylseleno Group

A key aspect of the structural analysis of 21-(phenylseleno)progesterone is the examination of specific torsion angles, which define the orientation of the side chains relative to the steroid's D-ring. The torsion angle C16-C17-C20-O20 is particularly significant for the biological activity of progestins. In 21-(phenylseleno)progesterone, this angle is reported to be -31°. datapdf.com

The presence of the phenylseleno group at the C21 position creates a specific steric environment. While this substituent is relatively large, studies suggest that it causes only limited steric hindrance to receptor binding. datapdf.com The orientation of the 17β-acetyl side chain is directed in a way that can still permit hydrogen bonding to occur, a critical interaction for receptor affinity. datapdf.com

Comparative Conformational Landscape with Unsubstituted Progesterone (B1679170)

When compared to unsubstituted progesterone, 21-(phenylseleno)progesterone exhibits a notable difference in the orientation of its 17β side chain. For progesterone, the C16-C17-C20-O20 torsion angle is approximately -7°. datapdf.com The corresponding angle in 21-(phenylseleno)progesterone is -31°, indicating a significant conformational shift of 24°. datapdf.com Despite this larger deviation in the torsion angle, the orientation of the side chain in 21-(phenylseleno)progesterone is still considered to be directed in a manner that is conducive to some hydrogen bonding with the progestin receptor. datapdf.com

Table 1: Comparative Torsion Angles

| Compound | C16-C17-C20-O20 Torsion Angle |

|---|---|

| Progesterone | -7° |

| 21-(Phenylseleno)progesterone | -31° |

Structural Differences and Similarities with Positional Isomers (e.g., 17α-Phenylseleno)

The structural landscape of phenylseleno-substituted progesterones becomes even more distinct when examining positional isomers, such as 17α-(phenylseleno)progesterone. In this isomer, the phenylseleno group is attached at the 17α position, leading to a drastically different conformational outcome. The C16-C17-C20-O20 torsion angle in 17α-(phenylseleno)progesterone is +13°, a stark contrast to both progesterone and the 21-substituted isomer. datapdf.com

Molecular Recognition and Receptor Binding Mechanisms in Vitro Focus

Quantitative Assessment of Progestin Receptor Binding Affinity

Studies have shown that 21-(phenylseleno)progesterone binds to the progestin receptor with a moderate affinity. acs.orgsoftbeam.netdatapdf.com In contrast, its isomer, 17α-(phenylseleno)progesterone, demonstrates virtually no binding to the receptor. acs.orgdatapdf.com While precise quantitative values like IC50 or Ki are not consistently reported across the literature for 21-(phenylseleno)progesterone, its binding capability is consistently described as "moderate." acs.orgsoftbeam.netdatapdf.com This level of affinity indicates that while the bulky phenylseleno substituent is accommodated within the binding pocket, it likely perturbs the optimal fit achieved by the endogenous ligand, progesterone (B1679170). Research has also indicated that, with the exception of 21-(phenylseleno)progesterone, other phenylselenium-substituted progesterone derivatives exhibit significantly diminished receptor-binding capabilities. nih.gov

Table 1: Relative Progestin Receptor Binding Affinity of Selenoprogesterone Isomers

| Compound | Reported Binding Affinity |

|---|---|

| 21-(Phenylseleno)progesterone | Moderate acs.orgsoftbeam.netdatapdf.com |

| 17α-(Phenylseleno)progesterone | Negligible/Hardly binds acs.orgdatapdf.com |

| Progesterone | High (Reference) |

Correlation of Molecular Conformation and Stereochemistry with Receptor Interaction

The binding affinity of 21-(phenylseleno)progesterone is intrinsically linked to its specific molecular conformation and stereochemistry. Crystal structure analysis reveals crucial details about the orientation of the 17β-acetyl side chain, which is vital for effective receptor binding. acs.orgdatapdf.com

A key conformational parameter is the C16-C17-C20-O20 torsion angle. For 21-(phenylseleno)progesterone, this angle is approximately -31°. acs.orgdatapdf.com This orientation directs the 17β-acetyl side chain into the β-face of the steroid, a region known to be critical for hydrogen bonding with the progestin receptor. acs.orgdatapdf.com Although this torsion angle differs from that of progesterone (approximately -7°), it still permits the necessary interactions for binding to occur. acs.orgdatapdf.com

Table 2: Torsion Angles and their Implication on Receptor Binding

| Compound | C16-C17-C20-O20 Torsion Angle | Implication for Receptor Binding |

|---|---|---|

| 21-(Phenylseleno)progesterone | -31° acs.orgdatapdf.com | Allows for hydrogen bonding with the receptor despite deviation from progesterone's angle. acs.orgdatapdf.com |

| 17α-(Phenylseleno)progesterone | +13° acs.orgdatapdf.com | Unfavorable orientation that precludes effective hydrogen bonding. acs.orgdatapdf.com |

| Progesterone | -7° acs.orgdatapdf.com | Optimal orientation for receptor binding. |

Elucidation of Steric and Electronic Factors Governing Ligand-Receptor Association

The presence of the phenylseleno group at the C21 position introduces significant steric and electronic factors that modulate receptor binding.

Steric Hindrance: The phenylseleno substituent is bulky. However, the fact that 21-(phenylseleno)progesterone retains moderate binding affinity suggests that the region of the progestin receptor's binding pocket corresponding to the C21 position is relatively spacious and can accommodate this large group. datapdf.com This indicates a degree of flexibility or a sufficiently large volume in this part of the binding site. The steric hindrance is described as "limited" in the context of its impact on the crucial 17β-acetyl side chain orientation. acs.orgdatapdf.com

Insights into the Architecture of the Progestin Receptor Binding Site through Selenosteroid Probes

The differential binding of selenoprogesterone isomers serves as a valuable tool for probing the architecture of the progestin receptor's binding site. The moderate affinity of 21-(phenylseleno)progesterone confirms that the binding pocket can accommodate a bulky substituent at the C21 position. datapdf.com This provides evidence for a relatively open and accessible region around this part of the ligand.

Conversely, the lack of binding of 17α-(phenylseleno)progesterone provides strong evidence that the region around the 17α position is highly constrained. acs.orgdatapdf.com The introduction of the bulky phenylseleno group at this position forces the 17β-acetyl side chain into a conformation that is incompatible with binding, highlighting the stringent steric requirements in this area of the receptor. acs.orgdatapdf.com These findings support the model where the hydrogen bond donor of the receptor is located toward the O20 of the progesterone molecule in the β-region. acs.orgdatapdf.com

Differential Binding Profiles Among Selenoprogesterone Isomers: A Mechanistic Perspective

The stark contrast in the binding affinities of 21-(phenylseleno)progesterone and 17α-(phenylseleno)progesterone can be explained from a mechanistic standpoint centered on the conformation of the 17β-acetyl side chain.

In 21-(phenylseleno)progesterone, the substituent at C21 allows the side chain to adopt a conformation (C16-C17-C20-O20 torsion angle of -31°) that, while not identical to progesterone, is still directed towards the β-face of the molecule, permitting essential hydrogen bonding with the receptor. acs.orgdatapdf.com

In stark contrast, the 17α-(phenylseleno)progesterone isomer exhibits an unusual 17β side-chain orientation, with a C16-C17-C20-O20 torsion angle of +13°. acs.orgdatapdf.com This positive torsion angle directs the acetyl group away from the established binding region and is thought to prevent the formation of the critical hydrogen bonds necessary for stable receptor-ligand interaction. acs.orgdatapdf.com Furthermore, any rotation of the side chain to a more favorable position is sterically hindered by the 17α-phenylseleno substituent itself. acs.orgdatapdf.com This provides a clear mechanistic explanation for why this isomer fails to bind to the progestin receptor.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of novel molecules like 21-(phenylseleno)progesterone. DFT methods can provide deep insights into how the introduction of the phenylseleno group alters the electronic properties of the progesterone (B1679170) scaffold. mdpi.com

Theoretical calculations for selenium-containing steroids are often performed using DFT methods, such as B3LYP with a suitable basis set like 6-311G(2d,p), to predict the most stable conformations and analyze geometric parameters. nih.govd-nb.info These calculations can determine key reactivity descriptors that govern the chemical behavior of the molecule.

Key Electronic and Reactivity Descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO orbitals are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For 21-(phenylseleno)progesterone, the selenium atom, with its lone pairs of electrons, is expected to significantly influence the energy and localization of the HOMO.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For 21-(phenylseleno)progesterone, the MEP would likely show negative potential around the carbonyl oxygens and the selenium atom, indicating sites prone to electrophilic attack or non-covalent interactions.

While specific data for 21-(phenylseleno)progesterone is not available, a hypothetical comparison of its calculated electronic properties with progesterone is presented in the table below to illustrate the expected impact of the phenylseleno group.

| Property | Progesterone (Hypothetical) | 21-(Phenylseleno)progesterone (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | -6.2 eV | Higher HOMO suggests increased electron-donating ability. |

| LUMO Energy | -1.2 eV | -1.5 eV | Lower LUMO suggests increased electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | 4.7 eV | A smaller gap indicates potentially higher reactivity. |

| Dipole Moment | 3.5 D | 4.1 D | Increased polarity may influence solubility and interactions. |

This table is illustrative and based on general principles of how a phenylseleno group might alter the electronic properties of a steroid. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Stability

In studies of progesterone analogs, MD simulations have been used to analyze the binding mode of ligands within the progesterone receptor (PR) ligand-binding domain (LBD). nih.gov These simulations, often run for nanoseconds, reveal the stability of the ligand-receptor complex and the key interactions that maintain the binding. nih.gov For instance, MD simulations have highlighted the importance of specific water molecules in mediating hydrogen bond networks between progesterone analogs and the PR. nih.gov

Applications of MD Simulations for 21-(Phenylseleno)progesterone:

Conformational Analysis: The phenylseleno group can rotate around the C21-Se bond and the Se-Phenyl bond, leading to multiple possible conformations. MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in vacuum, in a solvent) to identify the most stable, low-energy conformations.

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) analysis from MD trajectories can identify the most flexible regions of the molecule. It would be expected that the C21 side chain, including the phenylseleno group, would exhibit higher flexibility compared to the rigid steroid core.

Interaction with Biological Membranes: MD simulations can model the interaction of 21-(phenylseleno)progesterone with lipid bilayers to predict its membrane permeability and orientation within the membrane, which is crucial for its bioavailability and transport to intracellular targets.

Docking Studies to Model Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.gov For 21-(phenylseleno)progesterone, docking studies would be essential to understand its interaction with the progesterone receptor (PR). Such studies are routinely used to predict the binding affinity and mode of interaction for novel progesterone derivatives. mdpi.comnih.gov

The process involves placing the 3D structure of 21-(phenylseleno)progesterone into the binding site of the PR (for which crystal structures are available, e.g., PDB ID: 1A28) and using a scoring function to evaluate the binding affinity of different poses.

Key Insights from Docking Studies:

Binding Affinity: Docking programs provide an estimated binding energy (e.g., in kcal/mol), which can be used to rank the affinity of different ligands for the receptor. This would allow for a comparison of the binding affinity of 21-(phenylseleno)progesterone with that of progesterone and other known PR ligands.

Interaction Analysis: Docking results reveal the specific amino acid residues in the PR binding pocket that interact with the ligand. These interactions can include hydrogen bonds (e.g., with the carbonyl groups at C3 and C20), hydrophobic interactions with the steroid core, and potentially specific interactions involving the selenium atom and the phenyl ring. The bulky phenylseleno group may lead to unique steric and electronic interactions within the binding pocket.

Structure-Activity Relationships: By docking a series of related compounds, it is possible to build structure-activity relationship (SAR) models that explain how different functional groups contribute to binding affinity. This can guide the design of new analogs with improved properties.

The following table illustrates the type of data that would be generated from a docking study of 21-(phenylseleno)progesterone with the progesterone receptor, compared to progesterone.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Progesterone | -10.5 | Gln725, Arg766, Asn719, Phe778 |

| 21-(Phenylseleno)progesterone | -11.2 | Gln725, Arg766, Asn719, Phe778, Leu887 |

This table is for illustrative purposes. The predicted binding energy and interacting residues would be determined by specific docking calculations. The additional interaction with Leu887 for the modified compound is a hypothetical example of how the phenylseleno group might engage with the receptor.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

Beyond structural and electronic properties, DFT is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For 21-(phenylseleno)progesterone, this could involve studying its synthesis, metabolism, or its mechanism of action at a molecular level.

For instance, the synthesis of 21-(phenylseleno)progesterone likely involves the reaction of a progesterone-derived enolate with a selenium electrophile, such as phenylselenyl chloride. DFT calculations can model the reaction pathway, including the transition states and intermediates, to determine the reaction kinetics and stereoselectivity.

Furthermore, organoselenium compounds are known to participate in various redox reactions. DFT could be used to study the mechanism of potential antioxidant activity of 21-(phenylseleno)progesterone, for example, by modeling its reaction with reactive oxygen species.

Prediction of Spectroscopic Properties for Mechanistic Validation

Computational methods can predict various spectroscopic properties, which can be used to validate experimental findings and support mechanistic studies. For 21-(phenylseleno)progesterone, these predictions can be crucial for its characterization.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing the calculated spectra with experimental data can confirm the structure of the synthesized compound. For example, theoretical calculations have been used to relate geometrical parameters to spectroscopic data for other selenium-containing steroids. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies calculated using DFT can be correlated with experimental IR and Raman spectra to identify characteristic vibrational modes, such as the C=O stretches of the progesterone backbone and vibrations involving the C-Se bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the UV-Vis absorption spectrum. This can provide insights into the electronic structure and how it is affected by the phenylseleno substitution.

Applications in Advanced Organic Synthesis

21-(Phenylseleno)progesterone as a Precursor for Novel Steroid Derivatives

The synthesis of 21-(Phenylseleno)progesterone has been reported, providing a key starting material for further derivatization. One common synthetic route involves the treatment of 3,3-(ethylenedioxy)pregnenon with a strong base like n-butyllithium (nBuLi) and subsequent quenching with phenylselenyl chloride (PhSeCl), followed by hydrolysis to yield the target compound. sci-hub.se This method provides access to a progesterone (B1679170) molecule functionalized at a key position.

The primary utility of 21-(Phenylseleno)progesterone as a precursor lies in the reactivity of the C-Se bond. The phenylseleno group is an excellent leaving group, particularly after oxidation. This reactivity is harnessed in the "selenenylation-elimination" procedure to introduce unsaturation. sci-hub.se Specifically, the α-phenylseleno ketone can be oxidized to the corresponding selenoxide. This intermediate readily undergoes a syn-elimination reaction, even at low temperatures, to form an α,β-unsaturated ketone. This process would convert 21-(Phenylseleno)progesterone into pregn-4-ene-3,20-dione-21-al or a related unsaturated derivative, which are themselves valuable building blocks for other steroid modifications. This oxidative elimination is a well-established method for creating carbon-carbon double bonds where other elimination methods might fail or require harsh conditions. sci-hub.segoogle.com

Research has shown that while many modifications to the steroid structure can dramatically decrease its biological receptor affinity, 21-(Phenylseleno)progesterone is an exception, retaining a moderate affinity for the progestin receptor. nih.govsoftbeam.net This suggests that derivatives synthesized from this precursor may also retain biological activity, making it a valuable tool in medicinal chemistry for the development of new steroidal drugs.

Table 1: Synthesis of Phenylselenium-Substituted Steroids

| Compound | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 21-(Phenylseleno)progesterone | 3,3-(Ethylenedioxy)pregnenon | nBuLi, PhSeCl | Not specified in abstract | sci-hub.se |

| Steroidal Selenide (B1212193) 21 | Cholesterol (a steroidal 5,6-alkene) | PhSeCl in Methanol | 62% | sci-hub.se |

| Steroidal Phenylvinylselenide 15a | Ketonic Hydrazone | PhSeBr, TBTMG | 87% | sci-hub.se |

| Steroidal Phenylvinylselenide 15b | Ketonic Hydrazone | PhSeBr, TBTMG | 83% | sci-hub.se |

Its Role as a Reagent in Stereoselective Functionalization of Complex Molecules

The introduction of selenium into a steroid is a powerful method for functionalization, often proceeding with high levels of stereocontrol. The inherent three-dimensional structure of the steroid nucleus guides the approach of reagents, allowing for selective reactions. For instance, the reaction of cholestan-3-one (B8813596) with trifluoromethylselenyl chloride (F3CSeCl) is highly regio- and stereoselective, occurring at the less hindered C-2α position. sci-hub.se

While 21-(Phenylseleno)progesterone is typically the product of a functionalization step, its formation is a key example of stereoselective synthesis. The existing stereocenters of the progesterone molecule dictate the facial selectivity of the enolate formation and subsequent reaction with the selenium electrophile.

Furthermore, organoselenium compounds are instrumental in stereoselective cyclization reactions. Although not originating from 21-(Phenylseleno)progesterone itself, related strategies show the utility of selenium in guiding stereochemistry. For example, the regio- and stereoselective opening of steroidal epoxides can be achieved using selenium-based nucleophiles, leading to trans-diaxial products. sci-hub.se This highlights the broader role of organoselenium chemistry in the controlled functionalization of complex molecules like steroids. The phenylseleno group, once installed at C-21, can influence the steric environment for subsequent reactions on the side chain, although specific examples of this directing effect are not widely documented.

Integration into Multi-Step Total Synthesis Strategies

The total synthesis of complex steroids is a benchmark in organic chemistry, often requiring intricate strategies to control stereochemistry over many steps. While numerous total syntheses of progesterone and other steroids have been accomplished, the specific integration of 21-(Phenylseleno)progesterone as a key intermediate is not prominently featured in the mainstream literature. wikipedia.orgresearchgate.net

However, the underlying synthetic strategy—phenylselenation followed by oxidative elimination—is a valuable tactic used in the synthesis of complex natural products. In a related example, the synthesis of 15β-hydroxylated steroids, which are important for assessing fetal well-being, utilized a phenylselenation-dehydroselenation sequence on a 3α-hydroxy-5β-androstan-17-one intermediate to introduce a crucial double bond. researchgate.net This demonstrates the power of this methodology in a multi-step synthesis.

The potential for 21-(Phenylseleno)progesterone in total synthesis would be as an intermediate for introducing a C21-C22 double bond via selenoxide elimination. sci-hub.se This could be a critical step in the synthesis of certain corticosteroids or other natural products with side-chain unsaturation. Its absence as a commonly cited intermediate may reflect the availability of alternative methods, such as direct oxidation or Wittig-type reactions on different precursors.

Development of Catalytic Cycles Featuring Selenoprogesterone Derivatives

The field of organoselenium catalysis is an active area of research, with many selenium compounds known to act as catalysts, most notably as mimics of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). These catalysts typically operate through a redox cycle involving the oxidation of the selenide to a selenoxide or a related higher-valent species, which then oxidizes a substrate before being reduced back to the selenide.

Despite this, there is a lack of specific reports in the scientific literature describing the development or application of catalytic cycles that feature 21-(Phenylseleno)progesterone or other selenoprogesterone derivatives as the central catalyst. The research on selenosteroids has primarily focused on their synthesis and their potential as therapeutic agents themselves rather than as catalysts for other transformations. sci-hub.se

Theoretically, a selenoprogesterone derivative could participate in a catalytic redox cycle. Given the biological context of steroids, such a molecule could be designed as a targeted catalyst, bringing the reactive selenium center to a specific biological environment, such as a receptor pocket. However, the development of such sophisticated catalytic systems remains a prospective challenge for synthetic and medicinal chemists.

Future Directions and Research Gaps in 21 Phenylseleno Progesterone Chemistry

Exploration of Undiscovered Reactivity and Transformation Pathways

While the synthesis of 21-(phenylseleno)progesterone has been described, a comprehensive understanding of its reactivity is still developing. nih.govsci-hub.se Future research should focus on exploring new transformation pathways that leverage the unique properties of the carbon-selenium bond. For instance, the selenium moiety can be a versatile functional handle for introducing a wide array of other groups, a potential that has not been fully exploited.

Investigations could include:

Oxidative and Reductive Eliminations: Studying the behavior of the selenide (B1212193) under various oxidative and reductive conditions could lead to novel unsaturated progesterone (B1679170) derivatives or stereospecific introduction of other functionalities.

Radical Reactions: The C-Se bond can be susceptible to homolytic cleavage, opening up possibilities for radical-mediated C-C bond formation or other transformations at the C-21 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions: The phenylseleno group could potentially participate in cross-coupling reactions, allowing for the direct attachment of alkyl, aryl, or other organic fragments to the progesterone scaffold.

Uncovering these and other reaction pathways will not only expand the synthetic utility of 21-(phenylseleno)progesterone but also contribute to a more fundamental understanding of organoselenium chemistry within the complex steroid framework.

Development of Sustainable and Atom-Economical Synthetic Methodologies

The current synthesis of 21-(phenylseleno)progesterone involves the treatment of 3,3-(ethylenedioxy)pregnenone with n-butyllithium and phenylselenyl chloride (PhSeCl), followed by hydrolysis. sci-hub.se While effective, this method utilizes stoichiometric organometallic reagents and may not align with the principles of green chemistry. Future efforts should be directed towards developing more sustainable and atom-economical synthetic routes.

Key areas for improvement include:

Catalytic Selenylation: Developing catalytic methods for the introduction of the phenylseleno group would significantly reduce waste and improve efficiency. This could involve the use of transition metal catalysts or organocatalysts to activate the C-H bond at the 21-position for direct selenylation.

One-Pot Procedures: Designing multi-step syntheses that can be carried out in a single reaction vessel without the isolation of intermediates would streamline the process and minimize solvent usage and waste generation.

Use of Greener Reagents and Solvents: Exploring the use of less hazardous reagents and environmentally benign solvents is crucial for the development of sustainable synthetic protocols. Recent advancements in green chemistry, such as the use of molecular oxygen as an oxidant in selenation reactions, offer promising avenues. rsc.orgjocpr.comrsc.org

The concept of atom economy, which emphasizes maximizing the incorporation of all materials from the starting reagents into the final product, should be a guiding principle in the design of new synthetic strategies for 21-(phenylseleno)progesterone and other selenosteroids. jocpr.comrsc.orgnih.gov

Advanced Spectroscopic Characterization for Mechanistic Probing

A deeper understanding of the reaction mechanisms involving 21-(phenylseleno)progesterone is essential for optimizing existing synthetic methods and designing new transformations. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern these reactions.

Techniques that could be particularly informative include:

77Se NMR Spectroscopy: As a nucleus with a spin of 1/2, 77Se is amenable to NMR spectroscopy. dntb.gov.uaresearchgate.netresearchgate.net This technique can be used to directly monitor the selenium center during a reaction, providing information about its chemical environment and bonding. dntb.gov.uaresearchgate.netresearchgate.net

In-situ IR and Raman Spectroscopy: These techniques can track changes in vibrational modes in real-time, allowing for the identification of key functional groups and the monitoring of reaction progress.

Mass Spectrometry: Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used to detect and characterize reaction intermediates and products.

By combining these experimental techniques with computational modeling, a more complete picture of the reaction mechanisms can be obtained, facilitating the rational design of more efficient and selective synthetic methods.

Expanding the Scope of Organoselenium Chemistry in Steroid Modification

The introduction of a phenylseleno group at the C-21 position of progesterone is just one example of how organoselenium chemistry can be used to modify the steroid scaffold. nih.govsci-hub.se There is vast potential to apply this chemistry to other positions on the steroid nucleus and to explore a wider range of organoselenium reagents.

Future research in this area could focus on:

Site-Selective Selenylation: Developing methods for the selective introduction of selenium at other positions of the progesterone molecule, or on different steroid skeletons, would greatly expand the library of available selenosteroids. mdpi.com

Introduction of Different Seleno-Functional Groups: Moving beyond the phenylseleno group, the introduction of other alkyl or aryl selenides, as well as selenocyanates, diselenides, and other selenium-containing moieties, could lead to compounds with novel properties. researchgate.net

Synthesis of Seleno-Heterocycles: Fusing selenium-containing heterocyclic rings to the steroid framework is another promising strategy for creating new classes of biologically active molecules. core.ac.uk

The versatility of organoselenium chemistry offers a powerful toolkit for the chemical modification of steroids, and a systematic exploration of these possibilities is likely to yield compounds with interesting and potentially useful biological activities. researchgate.netacs.org

Computational Design of Next-Generation Selenosteroid Molecular Probes

Computational chemistry and molecular modeling are increasingly powerful tools in drug discovery and the design of molecular probes. nih.govarxiv.orgmdpi.comiranjournals.irnih.gov These methods can be applied to the design of new selenosteroids with tailored properties.

Specific areas where computational design could be impactful include:

Predicting Receptor Binding Affinity: Molecular docking and molecular dynamics simulations can be used to predict how 21-(phenylseleno)progesterone and other selenosteroids interact with their biological targets, such as the progesterone receptor. softbeam.net This can guide the design of new derivatives with improved binding affinity and selectivity.

Designing Probes for Specific Applications: Computational methods can be used to design selenosteroid-based probes for various applications, such as fluorescent imaging or as carriers for targeted drug delivery. For example, the selenium atom could be incorporated into a fluorophore or a linker for attaching other molecules.

Understanding Structure-Activity Relationships: By correlating computational predictions with experimental data, a deeper understanding of the structure-activity relationships for selenosteroids can be developed. This knowledge is crucial for the rational design of new compounds with desired biological activities.

The integration of computational design with synthetic chemistry and biological evaluation will be a key driver of innovation in the field of selenosteroids, enabling the development of next-generation molecular probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 21-(Phenylseleno)progesterone, and how are structural confirmations validated?

- Methodological Answer: Synthesis typically involves selenylation at the C21 position of progesterone precursors using reagents like phenylselenol or sodium phenylselenide under inert conditions (N₂ atmosphere). Structural validation combines elemental analysis, FT-IR (C=O and Se–C bond identification), and multinuclear NMR (¹H/¹³C/⁷⁷Se) . X-ray crystallography resolves stereochemical ambiguities, as demonstrated in monoclinic crystal systems for analogous seleno-steroids .

Q. How does the selenium substituent in 21-(Phenylseleno)progesterone influence its receptor-binding affinity compared to progesterone?

- Methodological Answer: Competitive binding assays (e.g., radiolabeled progesterone displacement in progesterone receptor [PR]-positive cell lines) quantify affinity changes. Computational docking studies (e.g., AutoDock Vina) model steric/electronic effects of the phenylseleno group. Data contradictions (e.g., higher in vitro affinity but lower in vivo efficacy) may arise from selenium’s redox activity or metabolic instability, requiring parallel LC-MS stability assays .

Q. What analytical techniques are critical for assessing the stability of 21-(Phenylseleno)progesterone under varying storage conditions?

- Methodological Answer: Accelerated degradation studies (ICH Q1A guidelines) under thermal (40°C), oxidative (H₂O₂), and photolytic (UV light) stress, analyzed via HPLC-UV/PDA. Selenium-specific detection (ICP-MS) tracks decomposition byproducts. Storage at +20°C in amber vials under N₂ is recommended to mitigate Se–C bond cleavage .

Advanced Research Questions

Q. How can researchers design a study to resolve contradictions between in vitro activity and in vivo pharmacokinetics of 21-(Phenylseleno)progesterone?

- Methodological Answer: Apply the PICO framework:

- Population : PR-expressing animal models (e.g., ovariectomized rats).

- Intervention : Oral/IV administration of 21-(Phenylseleno)progesterone.

- Comparison : Progesterone and selenium-free analogs.

- Outcome : Bioavailability (AUC, Cmax), tissue distribution (LC-MS/MS), and metabolite profiling.

Contradictions are analyzed via mixed-effects models to account for intersubject variability and hepatic metabolism differences .

Q. What strategies mitigate selenium-mediated toxicity in long-term studies of 21-(Phenylseleno)progesterone?

- Methodological Answer: Toxicity screening includes:

- In vitro : Ames test (mutagenicity), mitochondrial membrane potential assays (apoptosis).

- In vivo : Chronic dosing in rodents with histopathology (liver/kidney) and selenium accumulation analysis (ICP-MS).

Chelation therapies (e.g., dimercaptosuccinic acid) are evaluated for efficacy in reducing selenium burden .

Q. How can computational modeling optimize the pharmacokinetic profile of 21-(Phenylseleno)progesterone derivatives?

- Methodological Answer: QSAR models correlate structural modifications (e.g., substituents on phenylseleno group) with LogP, plasma protein binding, and CYP3A4 metabolism rates. Molecular dynamics simulations (e.g., GROMACS) predict conformational stability in aqueous vs. lipid membranes. Validation requires iterative synthesis and in situ perfusion assays .

Data Analysis and Contradiction Management

Q. What statistical approaches address variability in biological assays of 21-(Phenylseleno)progesterone?

- Methodological Answer: For receptor-binding

- Normalization : Express results as % inhibition relative to progesterone controls.

- Outlier detection : Grubbs’ test (α=0.05) to exclude non-physiological replicates.

- Meta-analysis : Pool data from multiple labs using random-effects models to quantify heterogeneity (I² statistic) .

Q. How do researchers validate the crystallographic data of 21-(Phenylseleno)progesterone against potential selenium disorder?

- Methodological Answer: Refinement protocols (ShelXL) include:

- Occupancy refinement : Test partial occupancy of selenium vs. oxygen at C21.

- Hirshfeld surface analysis : Validate intermolecular interactions (e.g., Se···H contacts) to confirm packing stability.

Discrepancies require neutron diffraction or synchrotron radiation for high-resolution validation .

Ethical and Methodological Frameworks

Q. What ethical considerations are critical for animal studies involving selenium-containing steroids?

- Methodological Answer: Follow ARRIVE 2.0 guidelines:

- Justification : Demonstrate therapeutic potential over existing PR modulators.

- 3Rs Principle : Minimize animal numbers via power analysis; use non-invasive imaging (e.g., PET) where possible.

- Ethics oversight : Independent review of selenium toxicity mitigation plans .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.